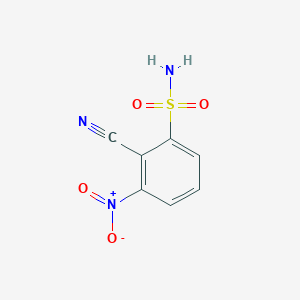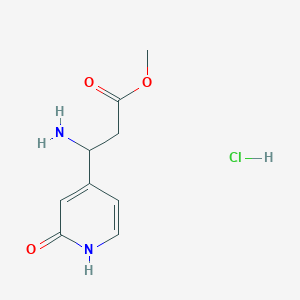
Methyl 3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a hydroxypyridinyl group, and a propanoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxypyridine and (S)-3-amino-3-(methoxycarbonyl)propanoic acid.
Esterification: The carboxylic acid group of (S)-3-amino-3-(methoxycarbonyl)propanoic acid is esterified using methanol and a suitable acid catalyst to form the methyl ester.
Coupling Reaction: The hydroxypyridine is coupled with the methyl ester through a nucleophilic substitution reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypyridinyl group can be oxidized to form corresponding quinone derivatives.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mecanismo De Acción
The mechanism of action of methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The hydroxypyridinyl group can chelate metal ions, affecting the activity of metalloenzymes. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
Uniqueness
Methyl (3S)-3-amino-3-(2-hydroxypyridin-4-yl)propanoate hydrochloride is unique due to the presence of both an amino group and a hydroxypyridinyl group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups. Additionally, the stereochemistry of the compound (3S) adds another layer of specificity in its interactions with biological targets.
Propiedades
Fórmula molecular |
C9H13ClN2O3 |
|---|---|
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
methyl 3-amino-3-(2-oxo-1H-pyridin-4-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-14-9(13)5-7(10)6-2-3-11-8(12)4-6;/h2-4,7H,5,10H2,1H3,(H,11,12);1H |
Clave InChI |
DEGIVRKTWJRZMI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(C1=CC(=O)NC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


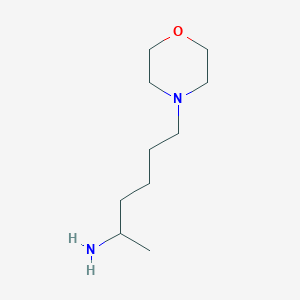



![1-[(Tert-butoxy)carbonyl]-3-propoxypiperidine-3-carboxylicacid](/img/structure/B13614692.png)


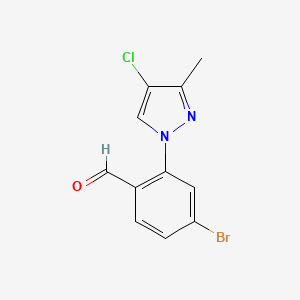
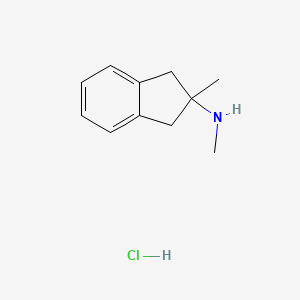

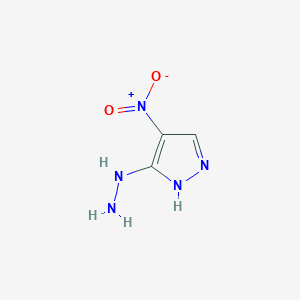
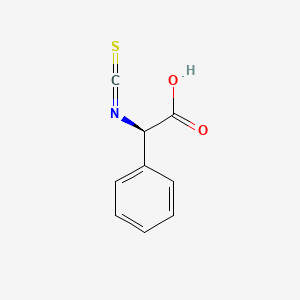
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
